molecular formula C16H15NO3 B2389047 2-[Benzyl(methyl)carbamoyl]benzoic acid CAS No. 727983-42-8

2-[Benzyl(methyl)carbamoyl]benzoic acid

Cat. No.: B2389047
CAS No.: 727983-42-8
M. Wt: 269.3
InChI Key: WGSQJWQUCKPCSI-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group substituted with benzyl and methyl moieties at the 2-position of the aromatic ring. Its molecular formula is C₁₆H₁₅NO₃ (molecular weight: 269.30 g/mol), distinguishing it from simpler analogs like 2-(benzylcarbamoyl)benzoic acid (C₁₅H₁₃NO₃, 255.27 g/mol) . The benzyl(methyl) substitution on the carbamoyl group introduces steric and electronic effects that influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive carbamoyl-containing molecules, such as bone morphogenetic protein (BMP) stimulators .

Properties

IUPAC Name

2-[benzyl(methyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16(19)20/h2-10H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQJWQUCKPCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)carbamoyl]benzoic acid typically involves the reaction of benzylamine with methyl isocyanate to form the intermediate benzyl(methyl)carbamate. This intermediate is then reacted with 2-bromobenzoic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Benzyl(methyl)carbamoyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Carbamoyl Group Molecular Formula Molecular Weight (g/mol) Key Features/Activity
2-[Benzyl(methyl)carbamoyl]benzoic acid Benzyl, methyl C₁₆H₁₅NO₃ 269.30 Balanced lipophilicity; potential for diverse bioactivity
2-(Benzylcarbamoyl)benzoic acid Benzyl C₁₅H₁₃NO₃ 255.27 Simpler structure; lower steric hindrance
2-Cycloheptylcarbamoylmethylsulfanyl-benzoic acid Cycloheptyl, methylsulfanyl C₁₇H₂₁NO₃S 319.42 Increased lipophilicity; potential for altered pharmacokinetics
BMP-2 stimulator analog 2-hydroxy-2-phenylethyl, benzyl C₂₆H₂₅N₂O₅ 451.49 Hydroxy group enhances solubility; stimulates osteoblast differentiation
3-[(2,2-dimethylpropyl)(methyl)carbamoyl]benzoic acid 2,2-dimethylpropyl, methyl C₁₄H₁₉NO₃ 249.30 Bulky substituent reduces steric flexibility; used as a drug impurity standard
2-[(cyanomethyl)phenylamino]benzoic acid Cyanomethyl, phenyl C₁₅H₁₁N₂O₂ 257.26 Cyano group introduces polarity; potential for hydrogen bonding

Physicochemical Properties

  • Lipophilicity: The benzyl group in this compound increases lipophilicity compared to unsubstituted carbamoyl analogs.
  • Steric Effects : The benzyl(methyl) substitution creates moderate steric hindrance, which may enhance target selectivity compared to highly flexible analogs (e.g., 2-(benzylcarbamoyl)benzoic acid) .

Biological Activity

2-[Benzyl(methyl)carbamoyl]benzoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a benzene ring with a carbamoyl group and a methyl substitution that influences its biological activity. The synthesis typically involves the reaction of benzylamine with methyl isocyanate to form benzyl(methyl)carbamate, which is subsequently reacted with 2-bromobenzoic acid under basic conditions to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Microorganism MIC (µg/mL)
Staphylococcus aureus256
Escherichia coli128

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain. This effect is attributed to the compound's ability to interact with molecular targets related to inflammatory responses .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction modulates their activity, leading to reduced inflammation and antimicrobial effects. For instance, it may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Case Studies

  • Antibacterial Activity Evaluation : A study evaluated the antibacterial activity of various derivatives of benzoic acid, including this compound. The results demonstrated significant antibacterial activity against priority pathogens identified by the WHO, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Studies : In another investigation, the anti-inflammatory effects were assessed using animal models. The results indicated that treatment with the compound led to a significant reduction in inflammation markers compared to control groups, supporting its therapeutic potential .

Comparison with Similar Compounds

When compared to similar compounds such as 2-[Benzyl(ethyl)carbamoyl]benzoic acid and 2-[Benzyl(propyl)carbamoyl]benzoic acid, the methyl substitution in this compound offers a balance between hydrophobicity and steric hindrance, enhancing its interaction with biological targets.

Compound Unique Feature Biological Activity
This compoundMethyl group provides optimal balanceAntimicrobial and anti-inflammatory
2-[Benzyl(ethyl)carbamoyl]benzoic acidEthyl group increases hydrophobicityModerate antimicrobial activity
2-[Benzyl(propyl)carbamoyl]benzoic acidPropyl group enhances steric effectsLower activity compared to methyl variant

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